9H-fluoren-9-ylmethyl N-(tetrazolidin-5-ylmethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-fluoren-9-ylmethyl N-(tetrazolidin-5-ylmethyl)carbamate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethyl group and a tetrazolidinylmethyl carbamate moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
Preparation Methods
The synthesis of 9H-fluoren-9-ylmethyl N-(tetrazolidin-5-ylmethyl)carbamate typically involves multiple steps, starting with the preparation of the fluorenylmethyl and tetrazolidinylmethyl intermediates. One common synthetic route includes the following steps:
Formation of Fluorenylmethyl Intermediate: The fluorenylmethyl group can be introduced using fluorenylmethyl chloroformate as a reagent.
Formation of Tetrazolidinylmethyl Intermediate: The tetrazolidinylmethyl group can be synthesized through the reaction of appropriate amines with tetrazole derivatives.
Coupling Reaction: The final step involves the coupling of the fluorenylmethyl and tetrazolidinylmethyl intermediates under specific reaction conditions to form the desired carbamate.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
9H-fluoren-9-ylmethyl N-(tetrazolidin-5-ylmethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9H-fluoren-9-ylmethyl N-(tetrazolidin-5-ylmethyl)carbamate has a wide range of scientific research applications, including:
Biology: It is employed in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 9H-fluoren-9-ylmethyl N-(tetrazolidin-5-ylmethyl)carbamate involves its interaction with specific molecular targets and pathways. The fluorenylmethyl group can interact with hydrophobic regions of proteins, while the tetrazolidinylmethyl carbamate moiety can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
9H-fluoren-9-ylmethyl N-(tetrazolidin-5-ylmethyl)carbamate can be compared with other similar compounds, such as:
9H-fluoren-9-ylmethyl N-(pyridin-3-ylmethyl)carbamate: This compound has a pyridinylmethyl group instead of a tetrazolidinylmethyl group, leading to different chemical properties and reactivity.
9H-fluoren-9-ylmethyl carbamate: This compound lacks the tetrazolidinylmethyl group, making it less versatile in certain chemical reactions.
(9H-fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate: This compound contains a hydroxyethyl group, which imparts different solubility and reactivity characteristics.
Properties
Molecular Formula |
C17H19N5O2 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-(tetrazolidin-5-ylmethyl)carbamate |
InChI |
InChI=1S/C17H19N5O2/c23-17(18-9-16-19-21-22-20-16)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,19-22H,9-10H2,(H,18,23) |
InChI Key |
RLMXJHLBFNKMNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4NNNN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.